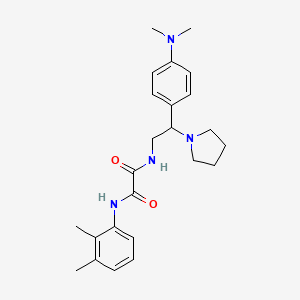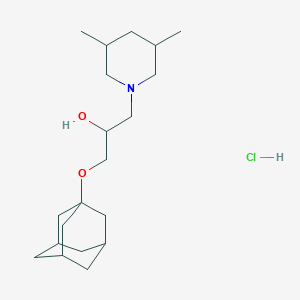
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride" is a chemical entity that appears to be related to adamantane derivatives. Adamantane is a unique and rigid bicyclic compound that forms the core structure of various synthetic derivatives with potential applications in pharmaceuticals and materials science. The compound is not directly described in the provided papers, but it shares structural features with the adamantane derivatives discussed in the papers.
Synthesis Analysis
The synthesis of adamantane derivatives typically involves the use of adamantyl-1-carbonyl chloride as a starting material, as seen in the synthesis of 1-(adamantan-1-ylcarbonyl)-3-(dichlorophenyl)thioureas . The process includes the reaction with ammonium thiocyanate to form adamantane-1-carbonylisothiocyanate, which is then treated with dichloroanilines to yield the final thiourea compounds. Although the exact synthesis of the compound is not detailed, it is likely that a similar approach could be used, with modifications to incorporate the specific piperidinyl and hydroxyl functional groups.
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the adamantane core, which provides a rigid and well-defined three-dimensional framework. In the case of the thioureas synthesized in paper , the molecular structures are planar due to the formation of intramolecular hydrogen bonds. For the compound , the presence of the adamantane core suggests a similar rigidity, but the specific substituents would influence the overall molecular conformation and the potential for intramolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of adamantane derivatives can be influenced by the substituents attached to the adamantane core. In the case of the thioureas mentioned in paper , the presence of hydrogen bonds affects the vibrational modes of the molecules, which can be indicative of their reactivity. The compound , with its piperidinyl and hydroxyl groups, would likely exhibit different reactivity patterns, potentially engaging in its own unique set of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are determined by their molecular structure and the nature of their substituents. For example, the physicochemical properties and thermo-oxidative stability of diesters of 5,7-dimethyl-3-hydroxymethyl-1-adamantanol have been studied . These properties are crucial for understanding the behavior of these compounds under various conditions. The compound would have its own set of physical and chemical properties, which would need to be empirically determined through experimentation.
Applications De Recherche Scientifique
Synthesis and Structural Studies
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a compound with structural elements that suggest its involvement in intricate chemical synthesis and potential for creating novel molecules. Research into adamantyl compounds, such as the synthesis, structural, and conformational study of 6-hydroxy derivatives of adamantane systems, demonstrates the versatility and importance of adamantane derivatives in chemical research. The crystal structure analysis of such compounds provides insights into their potential applications in designing new materials and drugs (Fernández et al., 1990).
Liposomal Dynamics
The interaction of adamantyl compounds with liposomal membranes, as studied through the dynamics of spin-labelled multilamellar liposomes, indicates the potential for these compounds to affect membrane properties. This research suggests applications in drug delivery systems where the manipulation of liposomal membrane dynamics could enhance the efficacy and delivery of therapeutic agents (Mirosavljević et al., 2014).
Chemical Properties and Reactions
The exploration of reactions involving adamantyl-containing compounds, such as alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, underscores the chemical reactivity and utility of these structures in synthesizing diverse molecular libraries. Such studies are foundational for the development of new pharmaceuticals and materials with tailored properties (Roman, 2013).
Propriétés
IUPAC Name |
1-(1-adamantyloxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c1-14-3-15(2)11-21(10-14)12-19(22)13-23-20-7-16-4-17(8-20)6-18(5-16)9-20;/h14-19,22H,3-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPMOLJIJOFTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC23CC4CC(C2)CC(C4)C3)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-nitrophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2532538.png)
![Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B2532539.png)



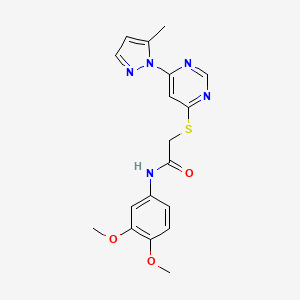
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2532549.png)
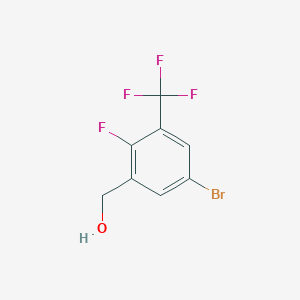
![N-(3,5-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2532552.png)
![7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2532554.png)
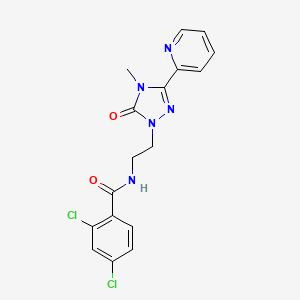

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2532558.png)
